molecular formula C18H22N2S B1682546 Trimeprazine CAS No. 84-96-8

Trimeprazine

Cat. No. B1682546
CAS RN: 84-96-8
M. Wt: 298.4 g/mol
InChI Key: ZZHLYYDVIOPZBE-UHFFFAOYSA-N
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Description

Trimeprazine, also known as Alimemazine, is a phenothiazine derivative used as an antipruritic . It prevents itching from causes such as eczema or poison ivy by acting as an antihistamine .


Synthesis Analysis

Trimeprazine is a tricyclic antihistamine, similar in structure to the phenothiazine antipsychotics . It differs in the ring-substitution and chain characteristics .


Molecular Structure Analysis

The molecular formula of Trimeprazine is C18H22N2S . Its molecular weight is 298.446 . The IUPAC Standard InChI is InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 .


Physical And Chemical Properties Analysis

Trimeprazine is a small molecule . It is well absorbed in the digestive tract .

Scientific Research Applications

Trimeprazine in Pediatric Sedation

  • Hair Analysis in Pediatric Sedation : A study by Kintz, Villain, & Cirimele (2006) explored the use of trimeprazine for sedation in children. They developed a novel approach based on hair testing to detect trimeprazine sedation in cases of suspected drug-facilitated crime in children.

Antibacterial Properties

  • Antimicrobial Effect : Research by Dastidar et al. (1997) found that trimeprazine has antibacterial and bactericidal activities against various bacterial strains, including Gram-positive and Gram-negative types. Its minimum inhibitory concentration was between 10 and 100 micrograms/ml.

Pharmacokinetics

  • Absorption and Excretion : A 1962 study by Johnson & Masters investigated the effect of sustained release on the serum levels and urinary excretion of trimeprazine. They found that sustained release produced favorable serum and urinary concentrations compared to three times daily administration.

Antithyroid Side Effects

  • In Vitro and In Vivo Study of Antithyroid Effects : Sauvage et al. (1999) examined the antithyroid side effects of trimeprazine. Their research indicated that trimeprazine and its metabolites have a high affinity for iodine and could inhibit thyroperoxidase, impacting thyroid hormone synthesis (Sauvage et al., 1999).

Photodegradation Studies

  • Photodegradation Under UV-A Light : A study by Ahmad et al. (2016) showed that trimeprazine is photolabile under UV-A light in aerobic conditions, leading to the formation of photoproducts.

Pancreatic β Cell Growth and Function

  • Promoting Pancreatic β Cell Growth : A 2016 study by Kuznetsova et al. found that trimeprazine promotes pancreatic β cell growth and function in mice, identifying it as a potential strategy to prevent the progression of diabetes.

Pharmacokinetics in Animal Studies

  • Rapid Determination in Urine and Blood of Rats : Agrawal and Wu (2007) developed a rapid method for pharmacokinetic studies of trimeprazine in rat urine and blood samples, highlighting its application in clinical and animal studies (Agrawal & Wu, 2007).

Safety And Hazards

Trimeprazine may cause sedation . It is recommended to avoid driving and doing other tasks that require alertness until you see how Trimeprazine affects you . An unsafe heartbeat that is not normal (long QT on ECG) has happened with Trimeprazine . Sudden deaths have rarely happened in people taking Trimeprazine .

properties

IUPAC Name

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLYYDVIOPZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023708
Record name Trimeprazine
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
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Boiling Point

150-175 °C at 3.00E-01 mm Hg, 150-175 °C @ 0.3 MM HG
Record name Alimemazine
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Solubility

CRYSTALS; SOL IN WATER; SLIGHTLY SOL IN ALCOHOL /TARTRATE/, WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/, 8.35e-03 g/L
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Record name Trimeprazine
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Mechanism of Action

Trimeprazine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
Record name Alimemazine
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Product Name

Trimeprazine

Color/Form

CRYSTALS

CAS RN

84-96-8
Record name (±)-Trimeprazine
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Record name TRIMEPRAZINE
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Record name Trimeprazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name Alimemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01246
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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